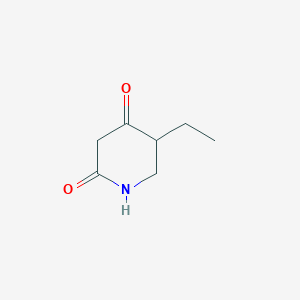

5-Ethylpiperidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPNFYPMYSWIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672031 | |

| Record name | 5-Ethylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-32-1 | |

| Record name | 5-Ethylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethylpiperidine-2,4-dione chemical properties and structure

An In-depth Technical Guide to 5-Ethylpiperidine-2,4-dione: Chemical Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a well-established "privileged scaffold" in pharmaceutically active compounds, and its oxygenated forms, such as piperidinediones, serve as crucial intermediates in the synthesis of high-value therapeutic agents, including kinase inhibitors and glutamate receptor modulators.[1][2][3] This document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores established synthetic methodologies, outlines a detailed experimental protocol for its preparation, and discusses its broader pharmacological relevance and safety considerations.

Chemical Identity and Structure

This compound is a derivative of piperidine featuring two carbonyl groups at the 2nd and 4th positions and an ethyl substituent at the 5th position. Its structure presents opportunities for further functionalization, making it a versatile building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-ethyl-2,4-piperidinedione |

| CAS Number | 73290-32-1[4][5] |

| Molecular Formula | C₇H₁₁NO₂[4][5] |

| Molecular Weight | 141.17 g/mol [5] |

| InChI Key | BIPNFYPMYSWIGH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CC(=O)NC(=O)C1 |

Structural Elucidation and Tautomerism

The core structure is a six-membered aliphatic ring containing a nitrogen atom. The presence of the dione functionality, specifically a β-dicarbonyl system, allows for keto-enol tautomerism. The methylene group at the C3 position is flanked by two carbonyls, making its protons acidic and enabling the formation of two possible enol tautomers. This equilibrium is a critical factor in its reactivity profile.

Caption: Keto-enol tautomerism of the core scaffold.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Purity | ≥95% | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| Molecular Formula | C₇H₁₁NO₂ | [4][5] |

| Molecular Weight | 141.17 g/mol | [5] |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is fundamental for verifying the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy : Proton NMR provides detailed information about the hydrogen environments. For this compound, a spectrum in DMSO-d₆ would show characteristic signals.[5]

-

~0.89 ppm (t, 3H, J = 7.6 Hz) : A triplet corresponding to the three protons of the methyl (-CH₃) group of the ethyl side chain, split by the adjacent methylene group.

-

~1.35-1.69 ppm (m, 2H) : A multiplet arising from the two protons of the methylene (-CH₂) group of the ethyl side chain.

-

~2.40-3.50 ppm (m, 5H) : A complex series of multiplets corresponding to the protons on the piperidine ring at positions C3, C5, and C6.

-

~10.5-11.5 ppm (br s, 1H) : A broad singlet for the amide (N-H) proton, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would confirm the carbon skeleton.

-

~10-15 ppm : Signal for the ethyl group's methyl carbon.

-

~20-45 ppm : Signals for the ethyl group's methylene carbon and the aliphatic carbons of the piperidine ring (C3, C5, C6).

-

~165-175 ppm : Two distinct signals in the downfield region corresponding to the two carbonyl carbons (C2 amide and C4 ketone).

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present.

-

~3200 cm⁻¹ : A broad absorption band characteristic of the N-H stretching vibration of the amide.

-

~2850-2980 cm⁻¹ : C-H stretching vibrations from the ethyl and piperidine ring aliphatic groups.

-

~1725 cm⁻¹ : A strong absorption peak for the C=O stretch of the ketone.

-

~1660 cm⁻¹ : A strong absorption for the C=O stretch of the cyclic amide (lactam).

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight.

-

Molecular Ion Peak (M⁺) : An expected peak at m/z of 141.17, corresponding to the molecular weight of the compound [C₇H₁₁NO₂]⁺.

-

Synthesis and Chemical Reactivity

The synthesis of substituted piperidine-2,4-diones is a topic of significant research interest, with several established routes.

Primary Synthetic Route: Dieckmann Cyclization

The most versatile and widely employed method for constructing the piperidine-2,4-dione core is the Dieckmann cyclization.[1] This intramolecular condensation of a diester bearing an amino group (or a protected precursor) is driven by a strong base (e.g., sodium methoxide) to form a cyclic β-keto ester, which upon hydrolysis and decarboxylation yields the target dione. This method allows for the preparation of a variety of substituted piperidine-2,4-diones.[1]

Caption: General workflow for Dieckmann cyclization.

Reactivity

The chemical reactivity of this compound is governed by its functional groups:

-

Acidic Methylene Protons : The protons at C3 are acidic and can be removed by a base, generating a nucleophilic enolate for subsequent alkylation or acylation reactions.

-

Amide N-H : The nitrogen proton can be deprotonated, allowing for N-alkylation or N-acylation to introduce substituents on the nitrogen atom.

-

Carbonyl Groups : The ketone and amide carbonyls can undergo nucleophilic addition reactions, although the amide is less reactive.

Experimental Protocol: Synthesis and Purification

The following protocol is a representative method for the synthesis of this compound from its N-Boc protected precursor, based on established procedures.[5]

Objective: To synthesize this compound via deprotection of 1-Boc-5-Ethyl-2,4-dioxopiperidine followed by purification.

Materials:

-

1-Boc-5-Ethyl-2,4-dioxopiperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Eluent: Hexane/Ethyl Acetate (1:2, v/v)

Procedure:

-

Deprotection of N-Boc Group:

-

Dissolve 1-Boc-5-Ethyl-2,4-dioxopiperidine in dichloromethane (DCM) in a round-bottom flask.

-

Causality: DCM is an excellent solvent for the starting material and is inert to the reaction conditions.

-

Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the deprotection reaction.

-

Slowly add an excess of trifluoroacetic acid (TFA) dropwise to the stirred solution.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Reaction Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Causality: This step isolates the crude product salt.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Causality: Neutralization quenches the acid and converts the product from its salt form to the free base.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

-

Drying and Filtration:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Causality: This removes residual water from the organic phase, which could interfere with subsequent steps or product stability.

-

Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the resulting crude residue by column chromatography on silica gel.[5]

-

Causality: This technique separates the target compound from impurities based on differential polarity.

-

Elute the column with a hexane/ethyl acetate (1:2, v/v) mixture.[5]

-

Collect the fractions containing the desired product (monitored by TLC) and combine them.

-

-

Final Product Isolation:

-

Remove the eluent from the combined fractions under reduced pressure to afford this compound as a solid.

-

Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3. A yield of approximately 52% can be expected.[5]

-

Biological and Pharmacological Significance

The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous approved drugs.[2][6] Piperidine-2,4-diones, specifically, are recognized as valuable precursors for compounds with diverse biological activities.[1][7] Their utility has been demonstrated in the synthesis of:

-

Anticancer Agents: Serving as intermediates for kinase inhibitors.[1]

-

Neurological Therapeutics: Acting as building blocks for modulators of glutamate receptors.[1]

-

Antiviral and Antimicrobial Compounds: The rigid, functionalized piperidine core can be elaborated to target various enzymes and receptors in pathogens.[8][9][10]

The structural features of this compound—a combination of hydrogen bond donors and acceptors, a defined stereocenter at C5, and multiple sites for functionalization—make it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictograms: GHS07 (Exclamation Mark).

Recommended Handling Procedures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with significant potential as a synthetic intermediate in pharmaceutical research. Its well-defined structure, characterized by a piperidinedione core and an ethyl substituent, offers a platform for creating structurally diverse molecules. A clear understanding of its physicochemical properties, spectroscopic profile, and synthetic pathways, particularly the robust Dieckmann cyclization, is essential for its effective utilization. Given the established importance of the piperidine scaffold in medicine, this compound represents a valuable tool for scientists and researchers dedicated to the development of novel therapeutics.

References

-

Marson, C. M., et al. (2010). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry, 8(1), 148-156. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4). Retrieved from [Link]

-

Buncel, E., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 16(6), 4949-4964. Retrieved from [Link]

-

YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

PubChem. (n.d.). CID 158861505 | C12H20N4O4. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-5-(4-methylphenyl)piperidin-2-one. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 99539-36-3 | 1-Ethylpiperidine-2,4-dione. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Piperidinedione. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci., 24(3), 2937. Retrieved from [Link]

-

Vaskevich, Z. V., et al. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2792-2805. Retrieved from [Link]

-

Chemsrc. (n.d.). Piperidine-2,4-dione | CAS#:50607-30-2. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and IR spectra of compounds 2-5. Retrieved from [Link]

-

PubChem. (n.d.). 5-ethyl-N-[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]furan-2-carboxamide. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Diethyl-2,4-piperidinedione. Retrieved from [Link]

-

Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine and Pyridine Derivatives. Molecules, 21(11), 1546. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. 5-Ethyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]

- 5. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijirt.org [ijirt.org]

5-Ethylpiperidine-2,4-dione IUPAC name and CAS number 73290-32-1

An In-Depth Technical Guide to 5-Ethylpiperidine-2,4-dione

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active natural products.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity. Within this broad class, the piperidine-2,4-dione core represents a particularly intriguing motif for drug discovery.[2] The presence of dual carbonyl groups offers rich opportunities for hydrogen bonding and further chemical modification, making it a valuable platform for constructing diverse compound libraries.[3] This guide provides a detailed technical overview of a specific derivative, this compound (CAS Number: 73290-32-1), intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, established synthesis methodologies, and the broader context of its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the bedrock of all subsequent research. This compound is systematically named according to IUPAC nomenclature, and its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) number.

A summary of its key physicochemical properties is presented below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | [6] |

| Molecular Weight | 141.17 g/mol | [6] |

| Physical Form | Solid | |

| InChI | 1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |

| InChIKey | BIPNFYPMYSWIGH-UHFFFAOYSA-N | [6] |

| SMILES | CCC1CC(=O)NC(=O)C1 | [6] |

| Purity (Typical) | ≥95% | [6] |

| Storage Conditions | Sealed in dry, 2-8°C | |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [6] |

Synthesis of this compound

The construction of the piperidine-2,4-dione ring system is most effectively achieved through intramolecular cyclization reactions. The Dieckmann cyclisation (or Dieckmann condensation) is a robust and widely employed method for synthesizing substituted piperidine-2,4-diones.[7][8] This approach involves the base-mediated intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target dione.[8]

The causality behind this choice of methodology lies in its efficiency and regioselectivity. By starting with an appropriately substituted linear precursor, the base promotes the formation of an enolate which then attacks the second ester group, reliably forming the desired six-membered ring.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the principles of Dieckmann cyclisation for this class of compounds.[7][8] It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product identity confirmed by spectroscopic methods.

-

Preparation of the Precursor:

-

Synthesize the starting material, a suitable N-protected diethyl or dimethyl ester of a δ-amino acid bearing the required ethyl group at the gamma position (e.g., methyl 3-(methoxycarbonylmethyl)-pentanoate). This step is critical as the stereochemistry and substitution pattern of the final product are determined here.

-

-

Dieckmann Cyclisation:

-

To a solution of the precursor diester in an anhydrous solvent (e.g., methanol or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium methoxide (NaOMe) portion-wise.[7][8] The choice of base should correspond to the ester group to prevent transesterification.

-

Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by adding a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.

-

-

Hydrolysis and Decarboxylation:

-

The resulting cyclized β-keto ester is often directly subjected to acidic hydrolysis and decarboxylation by continued heating in the presence of the acid.[8] This step removes the ester group at the 3-position to yield the target dione.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by column chromatography on silica gel, typically using an eluent system such as hexane/ethyl acetate, to afford the pure this compound.[9]

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, the parent piperidine-2,4-dione scaffold is a recognized "privileged structure" in medicinal chemistry.[2] Such structures are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of novel therapeutics.

The synthetic and medicinal potential of these dione-type molecules is significant.[3] They serve as a modern platform for creating functionalized piperidine systems for various therapeutic areas, including oncology and infectious diseases.[2][3] Research into related structures has shown that derivatives of piperidine and diones can exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[10][11][12][13]

The value of the 5-ethyl derivative lies in its potential as a building block. The ethyl group at the 5-position provides a specific lipophilic and steric profile that can be explored for optimizing binding to a biological target. Researchers can use this compound as a core to build a library of more complex molecules, leveraging the reactivity of the N-H group and the enolizable protons adjacent to the carbonyls for further derivatization.

Conclusion

This compound, identified by CAS number 73290-32-1, is a well-defined chemical entity with significant potential for application in drug discovery and development. While direct evidence of its biological activity remains to be broadly published, its structural framework is rooted in the privileged piperidine-2,4-dione class, which is of high interest to medicinal chemists. The established synthetic routes, particularly the Dieckmann cyclisation, provide a reliable and scalable method for its preparation. For researchers in the field, this compound represents not just a molecule, but a strategic starting point for the rational design and synthesis of novel, biologically active agents for a range of therapeutic targets.

References

-

(5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. PubChem, National Center for Biotechnology Information. [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. [Link]

-

Piperidine-2,4-dione | CAS#:50607-30-2. Chemsrc. [Link]

-

5-Ethyl-2-(piperidin-1-yl)pyrimidine-4,6(1H,5H)-dione. PubChem, National Center for Biotechnology Information. [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Product Search. Chemical-Suppliers. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, MDPI via PubMed Central. [Link]

-

CID 158861505. PubChem, National Center for Biotechnology Information. [Link]

-

2,4-Piperidinedione. PubChem, National Center for Biotechnology Information. [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

-

Natural piperidine and imidazolidin-2,4-dione bioactive compounds. ResearchGate. [Link]

-

Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

-

Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of the Iranian Chemical Society, via PubMed Central. [Link]

-

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Heliyon, via PubMed Central. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. arctomsci.com [arctomsci.com]

- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 6. CAS:73290-32-1, 5-乙基-2,4-哌啶二酮-毕得医药 [bidepharm.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 13. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethylpiperidine-2,4-dione: A Privileged Scaffold for Navigating Complex Biological Targets

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks capable of binding to multiple, diverse biological targets, thereby offering a rich starting point for developing novel therapeutics. The piperidine-2,4-dione core is a quintessential example of such a scaffold, found in a range of clinically significant agents. This guide delves into the chemistry, biological significance, and therapeutic applications of this structural motif, with a particular focus on the 5-ethyl substituted variant and its close structural relatives. We will explore the synthetic strategies to access this core, analyze its role in established drugs, and provide actionable protocols for its synthesis and biological evaluation, demonstrating its enduring value in modern pharmacology.

The Privileged Scaffold Concept: Efficiency by Design

The term "privileged structure" was first introduced to describe molecular motifs that appear repeatedly across a variety of biologically active compounds, often interacting with different receptor types.[1][2] This recurrence is not coincidental; it signifies that the scaffold possesses an optimal arrangement of steric and electronic features to engage with protein binding sites, combined with favorable pharmacokinetic properties.[3] By using a privileged scaffold as a template, medicinal chemists can create focused libraries of compounds with a higher probability of biological activity, accelerating the hit-to-lead optimization process.[2] The piperidine ring itself is one of the most important synthetic fragments in drug design, present in numerous pharmaceuticals.[4][5] Its oxygenated forms, such as the piperidine-2,4-dione, offer increased stability and new vectors for chemical modification.[6]

Synthesis of the Piperidine-2,4-dione Core: The Dieckmann Condensation

A robust and versatile method for constructing the piperidine-2,4-dione ring system is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[7][8] This reaction is highly effective for forming five- and six-membered rings.[9] The general strategy involves the base-catalyzed cyclization of an N-protected δ-amino-diester to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target dione.[6][10]

The following diagram illustrates the generalized workflow for synthesizing a substituted piperidine-2,4-dione via this powerful cyclization reaction.

Caption: Generalized workflow for piperidine-2,4-dione synthesis.

This route is advantageous as it is compatible with a variety of substituents at the 3-, 5-, and 6-positions and can be adapted for enantioselective synthesis.[6]

The Piperidine-2,4-dione Scaffold in Clinically Relevant Drugs

The therapeutic utility of the piperidine-dione scaffold is best exemplified by several marketed drugs. While not all are 5-ethyl derivatives, their structures are closely related and highlight the scaffold's versatility in targeting the central nervous system (CNS) and endocrine pathways.

Glutethimide & Aminoglutethimide: From Sedation to Cancer Therapy

Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) was initially developed as a sedative-hypnotic.[11] Its derivative, aminoglutethimide, where a p-amino group is added to the phenyl ring, demonstrated a profound shift in activity, becoming a first-generation aromatase inhibitor for treating hormone-sensitive breast cancer.[12][13]

-

Mechanism of Action (Aminoglutethimide): Aminoglutethimide acts as a potent, reversible, and non-steroidal inhibitor of the aromatase (CYP19A1) enzyme.[14] Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). By blocking this enzyme, aminoglutethimide reduces circulating estrogen levels, thereby slowing the growth of estrogen-dependent tumors.[12] It also inhibits other cytochrome P450 enzymes, including the cholesterol side-chain cleavage enzyme (P450scc), effectively creating a "medical adrenalectomy".[12][14]

Caption: Mechanism of Aromatase Inhibition by Aminoglutethimide.

-

Structure-Activity Relationship (SAR): Studies have shown that for aromatase inhibition, a free amino or basic group at the 4'-position of the phenyl ring is optimal.[14] The distance between this basic center and the dione moiety is critical for effective binding and competitive inhibition at the enzyme's active site.[14]

Methyprylon & Bemegride: Modulators of CNS Activity

The piperidine-dione core also features in drugs that modulate CNS activity, primarily through interaction with the GABAergic system.

-

Methyprylon (3,3-diethyl-5-methylpiperidine-2,4-dione): This compound was marketed as a sedative-hypnotic alternative to barbiturates.[15][16] Although largely withdrawn due to the development of safer alternatives like benzodiazepines, its history validates the scaffold's ability to induce CNS depression.[15][17]

-

Bemegride (4-ethyl-4-methylpiperidine-2,6-dione): In contrast to methyprylon, bemegride is a CNS stimulant and has been used as an analeptic to counteract barbiturate overdose.[1][18] Its mechanism involves acting as a non-competitive antagonist at the GABA-A receptor.[2][19]

-

Mechanism of Action (Bemegride): Barbiturates enhance the inhibitory effect of the neurotransmitter GABA by prolonging the opening of the chloride ion channel on the GABA-A receptor. This leads to hyperpolarization of the neuron, making it less likely to fire. Bemegride physically blocks this channel, preventing the influx of chloride ions and thereby reversing the depressive effects of barbiturates, leading to CNS stimulation.[2][20]

Caption: Antagonistic action of Bemegride at the GABA-A receptor.

Modern Applications and Derivatization Strategies

The versatility of the piperidine-2,4-dione scaffold continues to be explored for a wide range of modern therapeutic targets. Research has demonstrated that derivatives of the broader piperidine class exhibit significant potential as anticancer, antimicrobial, and neuroprotective agents.[21][22][23]

-

Anticancer Activity: Derivatives have been shown to induce apoptosis and modulate critical signaling pathways like PI3K/Akt.[21]

-

Antimicrobial Activity: Piperidin-4-one derivatives have shown potent bactericidal and fungicidal activities, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard drugs.[24][25]

-

Neuroprotective Activity: Certain piperidine-containing molecules have shown the ability to protect neurons from excitotoxicity and oxidative stress, making them interesting candidates for treating neurodegenerative diseases.[23][26]

The derivatization potential of the 5-ethylpiperidine-2,4-dione core allows for systematic exploration of structure-activity relationships. Key modification sites include:

-

N1-Position: Alkylation or arylation can modulate lipophilicity and introduce vectors to target specific binding pockets.

-

C3-Position: Introduction of substituents can influence stereochemistry and provide additional interaction points.

-

C5/C6-Positions: Modification at these positions can fine-tune the scaffold's conformation and steric profile.

Experimental Protocols

Protocol: Synthesis of a Substituted Piperidine-2,4-dione via Dieckmann Cyclization

This protocol is a representative procedure based on the synthesis of 6-substituted piperidine-2,4-diones as described in the literature.[6]

Step 1: Synthesis of Amido-Diester Precursor

-

To a solution of the appropriate β-amino ester (1.0 eq) in dichloromethane (CH₂Cl₂), add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 eq).

-

Add monomethyl malonate (1.1 eq) and N,N-Diisopropylethylamine ((i-Pr)₂NEt) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amido-diester.

Step 2: Dieckmann Cyclization and Decarboxylation

-

Dissolve the crude amido-diester (1.0 eq) in anhydrous methanol (MeOH) under an inert nitrogen atmosphere.

-

Add a solution of sodium methoxide (NaOMe) in methanol (1.3 eq) and heat the mixture to reflux for 1 hour.

-

Cool the reaction, then add acetonitrile (MeCN) and a small amount of water (e.g., 1% v/v).

-

Heat the mixture to reflux for an additional 1-2 hours to effect decarboxylation.

-

After cooling to room temperature, carefully neutralize the reaction with dilute hydrochloric acid (HCl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude piperidine-2,4-dione by column chromatography on silica gel.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for assessing antimicrobial activity.[24][27]

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

-

Bacterial or fungal inoculum standardized to ~5 x 10⁵ CFU/mL.

-

Positive control antibiotic (e.g., Ampicillin, Amphotericin B).

-

Negative control (DMSO vehicle).

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the highest concentration of the test compound (in broth) to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Prepare control wells: positive control (broth + inoculum + standard drug) and negative/growth control (broth + inoculum + DMSO vehicle).

-

Add 10 µL of the standardized microbial inoculum to each well (except for a sterility control well containing only broth).

-

Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold and its close chemical relatives represent a proven "privileged" structure in medicinal chemistry. Its presence in drugs targeting a range of biological systems, from CNS receptors to critical enzymes in steroidogenesis, underscores its versatility and favorable drug-like properties. Accessible through robust synthetic routes like the Dieckmann condensation, this core provides a fertile ground for further derivatization and exploration. As the search for novel therapeutics continues, the strategic application of such validated scaffolds will remain an indispensable tool for efficiently navigating the complexities of drug discovery and delivering next-generation medicines.

References

-

Bemegride - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Aboul-Enein, H. Y., & Ali, I. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry, 18(7), 736–741. [Link]

-

Bîcu, E., et al. (2024). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 29(x), xxxx. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bemegride? Retrieved January 7, 2026, from [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5865-5869. [Link]

-

Cohen, N. C. (1973). The absolute configuration of the enantiomers of glutethimide and aminoglutethimide. Journal of Medicinal Chemistry, 16(11), 1323-1325. [Link]

-

Ramalingan, C., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(4), 454-462. [Link]

-

Patsnap Synapse. (2024). What is Bemegride used for? Retrieved January 7, 2026, from [Link]

-

Marson, C. M., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 68(35), 7215-7225. [Link]

-

Nicholls, P. J., et al. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Breast Cancer Research and Treatment, 7 Suppl, S55-67. [Link]

-

Naicker, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 784-793. [Link]

-

PubChem. (n.d.). Methyprylon. Retrieved January 7, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methyprylon. Retrieved January 7, 2026, from [Link]

-

PharmaCompass. (n.d.). Methyprylon. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Bemegride. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Aminoglutethimide. Retrieved January 7, 2026, from [Link]

-

UCL Discovery. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Aminoglutethimide. Retrieved January 7, 2026, from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 7, 2026, from [Link]

-

Tikhonov, D., & Zinevich, T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1396. [Link]

-

Ren, S., et al. (2013). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. PLoS One, 8(2), e56471. [Link]

-

Taylor & Francis. (n.d.). Methyprylon – Knowledge and References. Retrieved January 7, 2026, from [Link]

-

OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

-

El-Damasy, A., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Medicinal Chemistry, 7(6). [Link]

-

Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 564. [Link]

-

Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369-1376. [Link]

-

Li, S., et al. (2007). Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. Acta Pharmacologica Sinica, 28(12), 1929-1934. [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 7, 2026, from [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19, 4385-4402. [Link]

-

Randall, L. O., et al. (1956). Metabolism of methyprylon. Archives Internationales de Pharmacodynamie et de Thérapie, 106(4), 388-394. [Link]

-

El-Sayed, W. A., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 28(15), 5708. [Link]

-

Ghafoori, H., et al. (2024). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. Neuroscience, 562, 227-238. [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(10), 1435. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

de Oliveira, A. C. S., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14, 1-15. [Link]

-

De Luca, L., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 656-668. [Link]

-

Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

-

Redzicka, A., et al. (2024). Structure-Activity Relationship of 5-butyl-4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione: an experimental and theoretical study. Journal of Molecular Structure, 1311, 138356. [Link]

Sources

- 1. Bemegride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Bemegride? [synapse.patsnap.com]

- 3. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 9. organicreactions.org [organicreactions.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminoglutethimide - Wikipedia [en.wikipedia.org]

- 13. Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyprylon | C10H17NO2 | CID 4162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Methyprylon | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Bemegride | C8H13NO2 | CID 2310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. What is Bemegride used for? [synapse.patsnap.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 25. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. d-nb.info [d-nb.info]

- 27. academicjournals.org [academicjournals.org]

An In-Depth Technical Guide to the Predicted Pharmacological Profile of 5-Ethylpiperidine-2,4-dione

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its versatility allows for the creation of compounds with a wide range of pharmacological activities. The piperidine-2,4-dione moiety, a derivative of the piperidine scaffold, presents a unique chemical architecture with potential for diverse biological interactions.[2][3] This guide provides a comprehensive, predicted pharmacological profile of a specific derivative, 5-Ethylpiperidine-2,4-dione.

Due to the limited publicly available experimental data on this compound, this document leverages in silico predictive modeling and structural analogy to established pharmacophores. Our objective is to provide a scientifically grounded hypothesis of its pharmacological properties to guide future research and development efforts. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the initial stages of investigation for this compound.

Predicted Physicochemical Properties and Drug-Likeness

The initial step in evaluating any potential drug candidate is to assess its fundamental physicochemical properties and its adherence to established "drug-likeness" criteria, such as Lipinski's Rule of Five.[4] These parameters are critical predictors of a compound's potential for oral bioavailability. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C7H11NO2 | N/A |

| Molecular Weight | 141.17 g/mol [5] | Complies (< 500) |

| LogP (octanol/water partition coefficient) | ~ 0.5 - 1.0 | Complies (< 5) |

| Hydrogen Bond Donors | 1 | Complies (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies (< 10) |

Caption: Predicted physicochemical properties and Lipinski's Rule of Five assessment for this compound.

The low molecular weight and predicted LogP value suggest that this compound is likely to have good aqueous solubility and the potential for good absorption and permeability.[6] Its full compliance with Lipinski's Rule of Five indicates a favorable starting point for development as an orally administered therapeutic.

Predicted Pharmacodynamics

The pharmacodynamic profile of a compound describes its interaction with biological targets and the resulting physiological effects. Based on the structural features of this compound, specifically the glutarimide-like core, we can hypothesize potential mechanisms of action by drawing parallels with known bioactive molecules.

Potential Central Nervous System (CNS) Activity

The piperidine-2,4-dione structure is a key component of several compounds with known CNS activity, including sedative-hypnotics and anticonvulsants. For instance, the thalidomide analog, lenalidomide, contains a modified glutarimide ring and exhibits potent immunomodulatory and anti-angiogenic effects, though its primary mechanism is not directly related to CNS depression. However, other simpler glutarimide derivatives have shown CNS depressant effects.

Hypothesized Molecular Targets:

-

GABA-A Receptor Modulation: The cyclic imide structure may allow for interaction with subunits of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. Positive allosteric modulation of this receptor would lead to sedative, anxiolytic, and anticonvulsant effects.

-

Ion Channel Inhibition: The compound could potentially modulate the activity of voltage-gated sodium or calcium channels, a common mechanism for anticonvulsant drugs.

Anti-inflammatory and Immunomodulatory Potential

Certain cyclic dione structures, such as those found in thiazolidinediones, are known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which play a role in inflammation and metabolism.[7] While this compound is structurally distinct from thiazolidinediones, the dione functionality warrants investigation into its potential to modulate similar pathways.

Hypothesized Molecular Targets:

-

PPARγ Agonism/Partial Agonism: Interaction with PPARγ could lead to anti-inflammatory effects.

-

Cytokine Production Inhibition: The compound may interfere with intracellular signaling cascades (e.g., NF-κB) that lead to the production of pro-inflammatory cytokines.

Other Potential Activities

The piperidine scaffold is also present in a wide array of compounds targeting other receptor systems.[1] While less likely based solely on the dione functional group, screening against a broader panel of receptors would be prudent. This could include dopamine (D2) and serotonin (5-HT1A) receptors, which are common targets for piperidine-containing compounds.[8][9]

Predicted Pharmacokinetics (ADMET)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for its development.[10][11] The following are in silico predictions for this compound.

| ADMET Parameter | In Silico Prediction | Rationale/Implication |

| Absorption | ||

| GI Absorption | High | Low molecular weight and favorable physicochemical properties. |

| BBB Penetration | Likely | Small molecule size and moderate lipophilicity suggest potential to cross the blood-brain barrier. |

| Distribution | ||

| Plasma Protein Binding | Low to Moderate | Lack of highly lipophilic or acidic/basic moieties predicts lower binding. |

| Volume of Distribution | Moderate | Expected to distribute into tissues beyond the plasma volume. |

| Metabolism | ||

| Primary Site | Liver | The liver is the primary site of metabolism for most xenobiotics. |

| Metabolic Pathways | Hydroxylation of the ethyl group, ring oxidation. | These are common metabolic pathways for alkyl-substituted cyclic compounds. |

| CYP450 Inhibition | Low | The simple structure is less likely to be a potent inhibitor of major CYP isoforms. |

| Excretion | ||

| Primary Route | Renal | Metabolites are likely to be sufficiently polar for renal clearance. |

| Toxicity | ||

| hERG Inhibition | Low Probability | The structure does not contain common hERG-binding pharmacophores. |

| Mutagenicity (Ames) | Negative | No obvious structural alerts for mutagenicity. |

| Hepatotoxicity | Low Probability | No structural features commonly associated with liver toxicity. |

Caption: Predicted ADMET profile of this compound based on computational modeling.

Proposed Experimental Validation Workflow

The predictions outlined above must be validated through a systematic and rigorous experimental workflow. The following section details the proposed protocols to confirm the hypothesized pharmacological profile of this compound.

Initial In Vitro Profiling

The first phase of experimental validation should focus on in vitro assays to determine the compound's activity at the primary hypothesized targets and to obtain preliminary ADMET data.

Caption: Phase 1: In Vitro Pharmacological and ADMET Profiling Workflow.

Detailed Protocol: Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to a panel of CNS and inflammatory targets.

-

Materials:

-

This compound

-

Radiolabeled ligands for target receptors (e.g., [3H]muscimol for GABA-A, [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)

-

Cell membranes expressing the target receptors

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

After incubation, rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

In Vivo Pharmacological Assessment

Should the in vitro data reveal promising activity, the next logical step is to assess the compound's effects in animal models.

Caption: Phase 2: In Vivo Efficacy and Pharmacokinetic Evaluation.

Detailed Protocol: Pentylenetetrazol (PTZ) Seizure Model

-

Objective: To evaluate the anticonvulsant potential of this compound.

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined time based on PK data, administer a convulsant dose of PTZ.

-

Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).

-

Record the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures.

-

Compare the results between the compound-treated and vehicle-treated groups.

-

Synthesis and Potential for Analog Development

This compound can be synthesized through various established methods for constructing piperidine rings.[2][12] A common approach involves the cyclization of appropriate acyclic precursors.

The piperidine-2,4-dione scaffold is amenable to chemical modification at several positions, offering opportunities for structure-activity relationship (SAR) studies. Key positions for modification include:

-

N1-substitution: Introducing substituents on the nitrogen atom can significantly impact potency, selectivity, and pharmacokinetic properties.

-

C5-substituent: Varying the size and nature of the ethyl group at the C5 position can probe the binding pocket of the target protein.

-

C3 and C6 modifications: Introducing substituents at these positions can influence the compound's conformation and interactions with the target.

Conclusion

This compound is a small molecule with a favorable predicted physicochemical profile for drug development. Based on structural analogy and in silico modeling, its most promising pharmacological potential lies in the area of CNS modulation, with possible sedative, anxiolytic, or anticonvulsant effects. Secondary potential in anti-inflammatory pathways also warrants investigation. The proposed experimental workflows provide a clear path for validating these hypotheses, starting with in vitro screening and progressing to in vivo models of disease. The chemical tractability of the piperidine-2,4-dione core makes it an attractive starting point for a medicinal chemistry program aimed at optimizing its biological activity. Further investigation into this compound and its analogs is highly encouraged.

References

- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (2022, May 11). PubMed Central.

- In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (2022, November 29). Journal of Applied Pharmaceutical Science.

- Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2015, January 29). Hindawi.

- In Silico methods for ADMET prediction of new molecules. (2019, April 2). Slideshare.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (2023, July 26). PubMed Central.

- In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2024, March 27). ResearchGate.

- Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC. (2021, September 22). PubMed Central.

- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (n.d.). SlidePlayer.

- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2021, March 1). Organic & Biomolecular Chemistry.

- 5-ETHYL-2,4-PIPERIDINEDIONE synthesis. (n.d.). ChemicalBook.

- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2021, February 21). ResearchGate.

- Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. (2014, October 1). PubMed.

- This compound | 73290-32-1. (n.d.). Sigma-Aldrich.

- 5-Ethyl-2,4-piperidinedione. (n.d.). CymitQuimica.

- Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2020, December 2). PubMed.

- Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. (2013, September 10). PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. 5-Ethyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]

- 6. audreyli.com [audreyli.com]

- 7. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 12. 5-ETHYL-2,4-PIPERIDINEDIONE synthesis - chemicalbook [chemicalbook.com]

The Untapped Potential of the Piperidine-2,4-dione Scaffold: A Technical Guide to Anticonvulsant Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs). This necessitates a continuous search for novel chemical scaffolds with improved efficacy and safety profiles. The piperidine ring is a privileged scaffold in medicinal chemistry, and its dione derivatives, particularly glutarimides (piperidine-2,6-diones), have a history of investigation for their central nervous system activities. However, the isomeric piperidine-2,4-dione core remains a largely unexplored territory in the context of anticonvulsant drug discovery. This technical guide provides a comprehensive overview of the rationale and methodologies for investigating piperidine-2,4-dione derivatives as potential next-generation anticonvulsants. Drawing insights from the well-established pharmacology of related five- and six-membered cyclic imides, we will delve into synthetic strategies, preclinical screening protocols, and the crucial structure-activity relationships that could govern the anticonvulsant potential of this promising, yet under-investigated, chemical class.

Introduction: The Unmet Need in Epilepsy and the Promise of Novel Scaffolds

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous AEDs, approximately 30-40% of patients continue to experience seizures, highlighting the urgent need for new therapeutic agents with novel mechanisms of action and improved tolerability.[1] The development of new AEDs has often been propelled by the exploration of novel chemical scaffolds that can interact with key neurological targets.

The piperidine moiety is a cornerstone in the design of CNS-active drugs.[2] Its inherent conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with a variety of receptors and ion channels. Within the family of piperidine derivatives, cyclic imides such as glutarimides (piperidine-2,6-diones) and their five-membered ring counterparts, succinimides (pyrrolidine-2,5-diones), have a rich history in anticonvulsant research. Ethosuximide, a succinimide, is a first-line treatment for absence seizures. This history provides a strong rationale for investigating the isomeric piperidine-2,4-dione scaffold. The altered placement of the carbonyl groups in the piperidine-2,4-dione ring, compared to the more studied 2,6-dione isomer, offers a unique electronic and steric profile that could lead to novel interactions with biological targets and potentially a distinct pharmacological profile.

Synthetic Pathways to Piperidine-2,4-dione Derivatives

The synthesis of the piperidine-2,4-dione core and its derivatives is a critical first step in exploring their anticonvulsant potential. While specific literature on the synthesis of a wide array of substituted piperidine-2,4-diones for anticonvulsant testing is limited, established organic chemistry principles can be applied to construct this scaffold. A plausible and versatile approach involves a multi-step synthesis starting from readily available precursors.

Proposed Synthetic Protocol: A Generalized Approach

The following protocol outlines a general strategy for the synthesis of N-substituted and 3,3-disubstituted piperidine-2,4-dione derivatives. The rationale behind this multi-step approach is to allow for diversification at key positions of the piperidine-2,4-dione ring, which is essential for building a library of compounds for structure-activity relationship (SAR) studies.

Step 1: Synthesis of Diethyl 2-cyanopentanedioate This step involves a Michael addition of ethyl cyanoacetate to ethyl acrylate. This reaction is a reliable method for forming the carbon backbone of the piperidine-2,4-dione ring.

Step 2: Reductive Cyclization to form 3-Carbethoxypiperidin-2-one The diethyl 2-cyanopentanedioate is subjected to reductive cyclization. This can be achieved using a reducing agent such as sodium borohydride in the presence of a nickel catalyst. This step forms the core piperidine ring with a ketone and an ester group at the desired positions.

Step 3: Introduction of Substituents at the 3-position The presence of the carbethoxy group at the 3-position allows for the introduction of various substituents. Alkylation at the 3-position can be achieved by treating the 3-carbethoxypiperidin-2-one with a suitable base to form an enolate, followed by reaction with an alkyl halide. This allows for the synthesis of a library of 3-substituted derivatives.

Step 4: N-Substitution The nitrogen of the piperidine-2,4-dione can be substituted with various aryl or alkyl groups. This is typically achieved by reacting the piperidine-2,4-dione with an appropriate halide in the presence of a base. N-substitution is a common strategy in the design of anticonvulsants to modulate lipophilicity and interaction with biological targets.

Step 5: Hydrolysis and Decarboxylation to yield Piperidine-2,4-dione The final step involves the hydrolysis of the ester group at the 3-position and subsequent decarboxylation to yield the piperidine-2,4-dione core. This can be achieved by heating the compound in the presence of an acid or base.

Preclinical Evaluation of Anticonvulsant Potential: Key Experimental Workflows

A systematic evaluation of the anticonvulsant activity of newly synthesized piperidine-2,4-dione derivatives is crucial. A well-established battery of preclinical tests, primarily in rodent models, is used to identify and characterize the anticonvulsant profile of investigational compounds. The two most widely used initial screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely accepted model for identifying compounds that may be effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus.

-

Animal Preparation: Adult male Swiss mice (or other suitable rodent strain) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.

-

Electrical Stimulation: At the time of peak effect of the compound (predetermined in pilot studies), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this tonic component of the seizure.

-

Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined by probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is used to identify compounds that may be effective against absence seizures. It measures the ability of a compound to raise the seizure threshold.

-

Animal Preparation: Similar to the MES test, adult male mice are used after an acclimatization period.

-

Compound Administration: The test compound or vehicle is administered at various doses.

-

Chemoconvulsant Injection: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in at least 97% of control animals (CD97 dose, typically 85 mg/kg) is administered.

-

Observation: The animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds). Protection is defined as the absence of these seizures.

-

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Neurotoxicity Screening: The Rotarod Test

It is essential to assess the potential for motor impairment and other neurological side effects of the test compounds. The rotarod test is a standard method for evaluating neurotoxicity.

-

Animal Training: Mice are trained to stay on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).

-

Compound Administration: The test compound or vehicle is administered.

-

Testing: At the time of peak effect, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.

The 6-Hz Psychomotor Seizure Model

For compounds that show promise in the initial screens, the 6-Hz seizure model can provide further characterization, particularly for identifying compounds with potential efficacy against therapy-resistant partial seizures.[3]

Structure-Activity Relationship (SAR) of Piperidine-2,4-dione Derivatives: A Predictive Framework

While direct SAR data for piperidine-2,4-dione derivatives is scarce, we can extrapolate from the extensive research on the structurally related glutarimides (piperidine-2,6-diones) and succinimides (pyrrolidine-2,5-diones) to propose a framework for optimizing the anticonvulsant activity of the 2,4-dione scaffold.

Key Structural Features for Anticonvulsant Activity:

Based on studies of related cyclic imides, the following structural features are likely to be important for the anticonvulsant activity of piperidine-2,4-dione derivatives:

-

Substitution at the 3-position: Introduction of small, lipophilic groups at the 3-position of the piperidine-2,4-dione ring is predicted to be a key determinant of anticonvulsant activity. For instance, in a series of 2-benzylglutarimides, a 4-chlorobenzyl substituent was found to be optimal for activity.[4]

-

N-Substitution: The nature of the substituent on the nitrogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. N-alkoxy groups have been shown to be important for the anticonvulsant activity of some glutarimide derivatives.[5] Aromatic or heteroaromatic substituents on the nitrogen are also common in anticonvulsant drug design.

-

Stereochemistry: The stereochemistry at chiral centers, particularly at the 3-position, is expected to play a crucial role in the interaction with biological targets. It is essential to synthesize and test individual enantiomers to determine the optimal stereoconfiguration for activity.

Hypothetical SAR Data Table for Piperidine-2,4-dione Derivatives

The following table presents a hypothetical dataset to illustrate how SAR data for a series of piperidine-2,4-dione derivatives could be organized and interpreted. The ED50 values are hypothetical and serve as a guide for future studies.

| Compound ID | R1 (N-substituent) | R2 (3-substituent) | R3 (3-substituent) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |

| PD-1 | H | H | H | > 300 | > 300 | > 500 | - |

| PD-2 | H | CH3 | H | 150 | 200 | 400 | 2.67 |

| PD-3 | H | CH3 | CH3 | 100 | 150 | 350 | 3.5 |

| PD-4 | H | Phenyl | H | 80 | 120 | 300 | 3.75 |

| PD-5 | CH3 | Phenyl | H | 90 | 130 | 320 | 3.56 |

| PD-6 | Benzyl | Phenyl | H | 70 | 110 | 280 | 4 |

| PD-7 | H | 4-Cl-Phenyl | H | 50 | 80 | 350 | 7 |

| PD-8 | CH3 | 4-Cl-Phenyl | H | 60 | 90 | 330 | 5.5 |

This table is for illustrative purposes only. The data is hypothetical and intended to guide the design of future SAR studies.

Potential Mechanisms of Action: Exploring the Molecular Targets

The mechanism of action of piperidine-2,4-dione derivatives is yet to be elucidated. However, based on their structural similarity to known anticonvulsants, several potential molecular targets can be hypothesized.

Modulation of Voltage-Gated Ion Channels

Many anticonvulsants exert their effects by modulating the activity of voltage-gated sodium and calcium channels. It is plausible that piperidine-2,4-dione derivatives could interact with these channels to stabilize the inactive state and reduce neuronal hyperexcitability.

Enhancement of GABAergic Neurotransmission